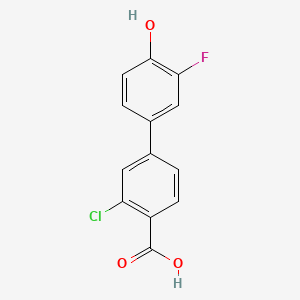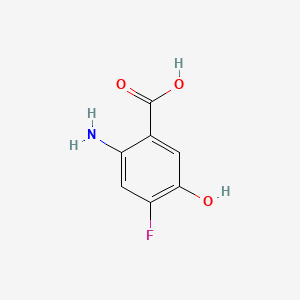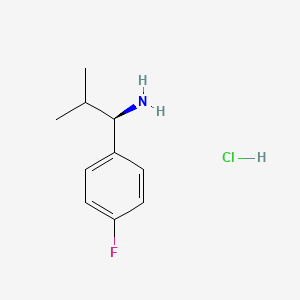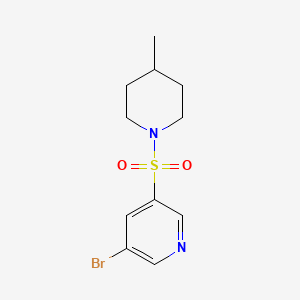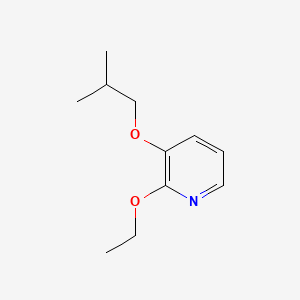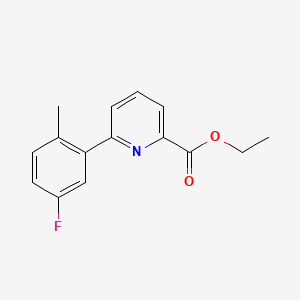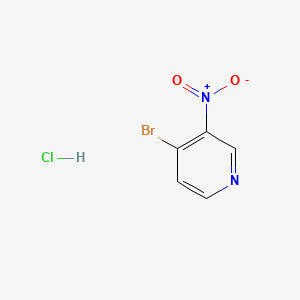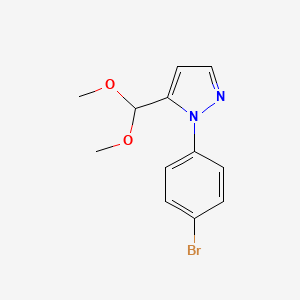
2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(T-Butylcarbamoyl)-4-methylphenylboronic acid” is a chemical compound. It’s a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . The “T-Butylcarbamoyl” part refers to a tert-butyl carbamate group, which is a common protecting group for amines .
Synthesis Analysis
The synthesis of such compounds often involves the formation of Boc-protected amines and amino acids, which is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond forming reaction that is widely used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Boronic acids are generally stable and readily prepared . The tert-butyl carbamate group is also stable towards most nucleophiles and bases .科学的研究の応用
Organic Synthesis and Catalysis
Phenylboronic acids play a crucial role in organic synthesis, particularly in catalysis and the formation of complex molecules. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines, indicating the potential of boronic acid derivatives in peptide synthesis and modifications (Wang, Lu, & Ishihara, 2018). Similarly, arylboronic acids have been employed in rhodium-catalyzed enantioselective additions, showcasing their utility in creating chiral compounds, which are essential in drug synthesis and development (Storgaard & Ellman, 2009).
Materials Science
In materials science, boronic acid derivatives facilitate the development of novel materials with unique properties. For example, luminescent lanthanide hybrids with boronic acid-functionalized Si-O bridges have been constructed, demonstrating applications in optoelectronics and sensing technologies (Yan, Guo, & Qiao, 2011). This research area highlights the potential of boronic acid derivatives in creating advanced materials for technological applications.
Bioconjugation and Sensing
Boronic acids are known for their ability to form stable complexes with diols, which is advantageous in bioconjugation strategies and the development of biosensors. The rapid formation of stable boron-nitrogen heterocycles in aqueous solutions for bioorthogonal coupling reactions illustrates the potential of boronic acid derivatives in biological labeling and drug delivery systems (Dilek, Lei, Mukherjee, & Bane, 2015).
Biological Studies
In biological studies, boronic acid derivatives have been explored for their interactions with biomolecules, offering insights into therapeutic applications and molecular recognition. For instance, phenylboronic acid-functionalized pyrene derivatives have been synthesized for in situ two-photon imaging of cell surface sialic acids, showcasing the application of boronic acid derivatives in cellular imaging and photodynamic therapy (Li & Liu, 2021).
作用機序
In Suzuki–Miyaura coupling reactions, the mechanism involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Based on the safety data sheet for a similar compound, 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid, it’s likely that “2-(T-Butylcarbamoyl)-4-methylphenylboronic acid” should be handled with care. It may cause eye irritation and respiratory irritation, and it may be harmful if swallowed or inhaled . Always refer to the specific safety data sheet for the exact compound for accurate safety and hazard information .
将来の方向性
The use of boronic acids, including “2-(T-Butylcarbamoyl)-4-methylphenylboronic acid”, in Suzuki–Miyaura coupling reactions has wide applications in the synthesis of complex molecules . Future research could explore the use of this compound in the synthesis of new pharmaceuticals or other useful organic compounds .
特性
IUPAC Name |
[2-(tert-butylcarbamoyl)-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-8-5-6-10(13(16)17)9(7-8)11(15)14-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYETCZZMBIQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)NC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681632 |
Source


|
| Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-94-4 |
Source


|
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

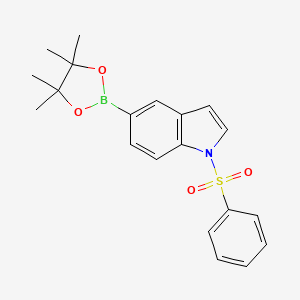
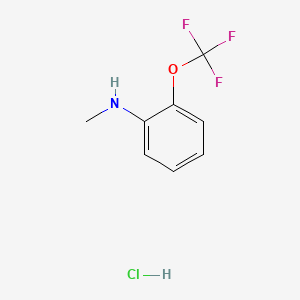


![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
